REACTION_CXSMILES
|
C(N(CC)CC)C.[Cl-].[CH2:9]([NH:12][C:13](=[O:21])[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=1I)[CH:10]=[CH2:11]>CN(C=O)C.CC([O-])=O.CC([O-])=O.[Pd+2]>[CH3:11][C:10]1[C:19]2[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=2)[C:13](=[O:21])[NH:12][CH:9]=1 |f:4.5.6|
|
Name
|
|
Quantity
|
985 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
892 g
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
815 g
|
Type
|
reactant
|
Smiles
|
C(C=C)NC(C1=C(C=CC=C1)I)=O
|
Name
|
|
Quantity
|
4.5 L
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
12.77 g
|
Type
|
catalyst
|
Smiles
|
CC(=O)[O-].CC(=O)[O-].[Pd+2]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
CUSTOM
|
Details
|
is effected to RT
|
Type
|
CONCENTRATION
|
Details
|
the mixture is partially concentrated by evaporation on a RE
|
Type
|
CUSTOM
|
Details
|
The residue is partitioned between 5 l of water and 5 l of EtOAc
|
Type
|
CUSTOM
|
Details
|
the water phase is separated
|
Type
|
EXTRACTION
|
Details
|
extracted twice with EtOAc
|
Type
|
WASH
|
Details
|
The organic phases are washed with water, 0.1 N HCl, water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated by evaporation
|
Type
|
CUSTOM
|
Details
|
Column chromatography (SiO2, EtOAc/toluene 1:1) and crystallisation from toluene
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=CNC(C2=CC=CC=C12)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |